molecular formula C13H18BNO4S B2772610 2-Methylthio-5-nitrophenylboronic acid pinacol ester CAS No. 2377610-39-2

2-Methylthio-5-nitrophenylboronic acid pinacol ester

Cat. No.: B2772610
CAS No.: 2377610-39-2
M. Wt: 295.16
InChI Key: MOPLSPLZFABVSH-UHFFFAOYSA-N
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Description

2-Methylthio-5-nitrophenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Chemical Reactions Analysis

2-Methylthio-5-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen or hydride donors for reduction, and oxidizing agents such as m-chloroperbenzoic acid for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylthio-5-nitrophenylboronic acid pinacol ester is utilized in various scientific research applications:

Mechanism of Action

The primary mechanism of action for 2-Methylthio-5-nitrophenylboronic acid pinacol ester involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision.

Biological Activity

2-Methylthio-5-nitrophenylboronic acid pinacol ester (CAS No. 2377610-39-2) is an organoboron compound that has garnered interest due to its potential biological applications and its role in synthetic organic chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Biological Activity and Pharmacological Properties

Anticancer Activity
Research indicates that boronic acids can influence cancer cell proliferation and apoptosis. For example, studies on related compounds demonstrate that they can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer) by altering gene expression related to cell survival .

Enzyme Inhibition
Boronic acids are known to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby promoting apoptosis in cancer cells. The potential of this compound as a proteasome inhibitor warrants further investigation .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological implications of boronic acid derivatives:

Compound Activity Description Reference
2-Aminoethyl diphenylborinateSOCE ModulationInhibits store-operated calcium entry (SOCE) in breast cancer cells
LophenolAD, CTAgonist of PPARα and PPARγ; moderate cytotoxic effect against L5178Y-R cell line
PeniocerolAI, CTInhibition of breast and colon carcinoma proliferation; induces apoptosis

Future Directions

Given the promising biological activities associated with boronic acid derivatives, further research into this compound could elucidate its potential therapeutic applications. Key areas for future research include:

  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and bioavailability of the compound.
  • Mechanistic Studies: Investigating the specific molecular targets affected by this compound to understand its mode of action.
  • Combination Therapies: Exploring synergistic effects when used in conjunction with existing chemotherapeutic agents.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylsulfanyl-5-nitrophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(15(16)17)6-7-11(10)20-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPLSPLZFABVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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